4-O-ethyl 5-O-methyl 1H-imidazole-4,5-dicarboxylate
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Overview
Description
4-O-ethyl 5-O-methyl 1H-imidazole-4,5-dicarboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-ethyl 5-O-methyl 1H-imidazole-4,5-dicarboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is known for its mild reaction conditions and compatibility with various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-O-ethyl 5-O-methyl 1H-imidazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while reduction may produce various reduced forms of the imidazole ring .
Scientific Research Applications
4-O-ethyl 5-O-methyl 1H-imidazole-4,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of 4-O-ethyl 5-O-methyl 1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-O-ethyl 5-O-methyl 1H-imidazole-4,5-dicarboxylate include:
- Ethyl 4-methyl-5-imidazolecarboxylate
- 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
- 1H-Imidazole, 4,5-dihydro-2-methyl-
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique chemical properties and reactivity. This makes it particularly valuable in certain applications where these properties are desired .
Properties
CAS No. |
312758-84-2 |
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Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
4-O-ethyl 5-O-methyl 1H-imidazole-4,5-dicarboxylate |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-8(12)6-5(7(11)13-2)9-4-10-6/h4H,3H2,1-2H3,(H,9,10) |
InChI Key |
CIOAKZIBAGYGSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC=N1)C(=O)OC |
Origin of Product |
United States |
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